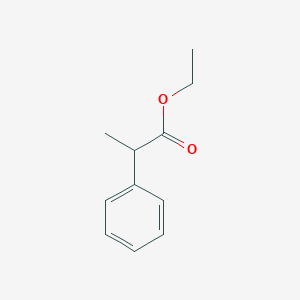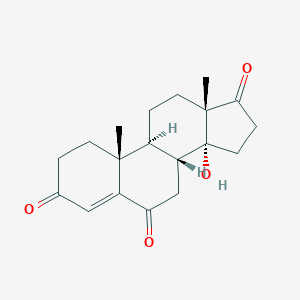
1-Piperidinyloxy, 4-(((dodecyloxy)hydroxyphosphinyl)oxy)-2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinyloxy, 4-(((dodecyloxy)hydroxyphosphinyl)oxy)-2,2,6,6-tetramethyl-, commonly known as TEMPO, is a stable free radical compound that has been widely used in various scientific research applications. TEMPO has a unique structure that makes it an ideal candidate for research in the fields of organic chemistry, materials science, and biochemistry.
Mechanism of Action
TEMPO acts as a catalyst in various chemical reactions by donating an electron to the reactant and forming a stable radical intermediate. This radical intermediate can then react with other molecules to produce the desired product. TEMPO can also act as an oxidizing agent by accepting an electron from a reducing agent, thereby converting it to its oxidized form.
Biochemical and Physiological Effects
TEMPO has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. TEMPO has also been shown to have neuroprotective effects and can protect neurons from damage. Additionally, TEMPO has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
TEMPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. TEMPO is also relatively inexpensive compared to other catalysts. However, TEMPO has some limitations. It has a low solubility in water, which can limit its use in aqueous reactions. Additionally, TEMPO can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Future Directions
There are several future directions for the use of TEMPO in scientific research. One potential application is in the field of organic synthesis. TEMPO can be used as a catalyst in various organic reactions, and its use can lead to the development of new synthetic routes for the production of various compounds. Another potential application is in the field of materials science. TEMPO can be used to modify the properties of various materials, leading to the development of new materials with unique properties. Additionally, TEMPO can be used in the development of new drugs with antioxidant and neuroprotective properties.
Conclusion
In conclusion, TEMPO is a stable free radical compound that has been extensively used in various scientific research applications. Its unique properties make it an ideal candidate for research in the fields of organic chemistry, materials science, and biochemistry. TEMPO has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of TEMPO in scientific research, including the development of new synthetic routes, modification of material properties, and the development of new drugs.
Synthesis Methods
TEMPO can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine with sodium hypochlorite in the presence of a catalyst. The resulting compound is then reacted with dodecyl alcohol and phosphorus oxychloride to produce TEMPO. The synthesis of TEMPO is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
TEMPO has been extensively used in scientific research due to its unique properties. TEMPO is a stable free radical that can be used as a catalyst in various chemical reactions. It has been used in the synthesis of polymers, oxidation reactions, and as a mediator in electrochemical reactions. TEMPO has also been used in the field of materials science to modify the properties of various materials.
Properties
| 122018-94-4 | |
Molecular Formula |
C21H43NO5P |
Molecular Weight |
420.5 g/mol |
InChI |
InChI=1S/C21H43NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-26-28(24,25)27-19-17-20(2,3)22(23)21(4,5)18-19/h19H,6-18H2,1-5H3,(H,24,25) |
InChI Key |
VNPFSLNALGAUGL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=O)(O)OC1CC(N(C(C1)(C)C)[O])(C)C |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)OC1CC(N(C(C1)(C)C)[O])(C)C |
| 122018-94-4 | |
synonyms |
AN 12 AN-12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


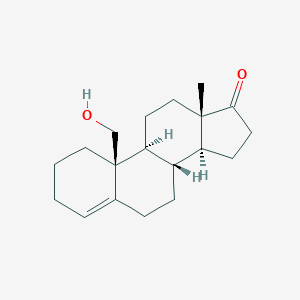
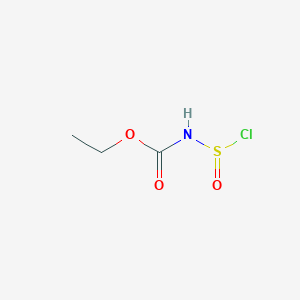



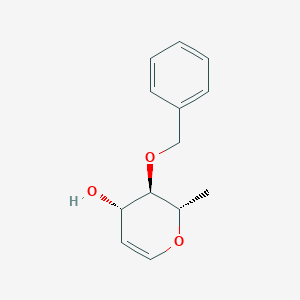
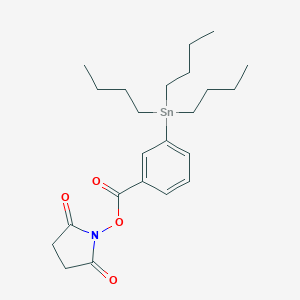

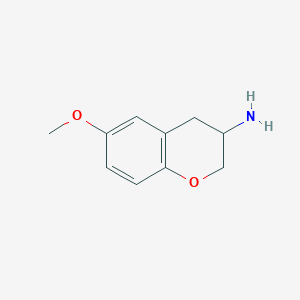
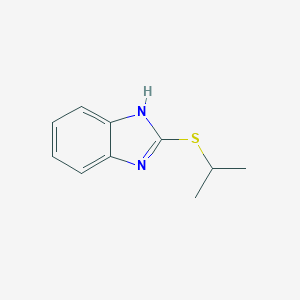
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)

